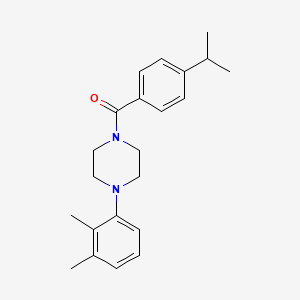![molecular formula C17H18N2O3 B5864333 2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5864333.png)
2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA is a member of the benzamide family and has been studied for its ability to inhibit certain enzymes and regulate cellular processes. In
Wirkmechanismus
The mechanism of action of 2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide is not fully understood, but it is thought to involve the inhibition of HDACs and the regulation of autophagy. HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDACs, this compound can promote the acetylation of histones and increase gene expression.
This compound has also been found to induce autophagy in cancer cells, which may be mediated by the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a cellular energy sensor that regulates various metabolic processes, including autophagy.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in cells. As an HDAC inhibitor, this compound can increase the acetylation of histones and promote gene expression. This can lead to changes in cellular differentiation and proliferation, which may have implications for cancer treatment.
This compound has also been found to induce autophagy in cancer cells, which can lead to the degradation of damaged or unwanted components. This process may help to prevent the accumulation of toxic proteins and promote cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide in lab experiments is its high potency as an HDAC inhibitor. This can make it a useful tool for studying the role of HDACs in gene expression and cellular differentiation.
One limitation of using this compound is its potential toxicity, which may limit its use in certain experimental systems. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide. One area of interest is its potential therapeutic applications for cancer treatment. Studies have shown that this compound can induce autophagy in cancer cells, which may make it a promising candidate for combination therapy with other anti-cancer agents.
Another area of research is the development of more potent and selective HDAC inhibitors. This compound has been found to be a potent HDAC inhibitor, but it may also inhibit other enzymes that can lead to off-target effects. Developing more selective HDAC inhibitors may help to minimize these effects and improve the therapeutic potential of these compounds.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to inhibit HDACs and regulate autophagy make it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and develop more selective HDAC inhibitors.
Synthesemethoden
The synthesis of 2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide involves the condensation of 2,4-dimethylphenol with chloroacetyl chloride to form 2-chloro-4-(2,4-dimethylphenoxy)acetophenone. This intermediate is then reacted with 2-aminobenzamide to form this compound. The yield of this reaction is typically high, and the purity of the final product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide has been studied extensively for its potential therapeutic applications. One area of research has focused on the inhibition of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. HDAC inhibitors have been shown to have anti-cancer properties, and this compound has been found to be a potent HDAC inhibitor.
In addition to its HDAC inhibitory properties, this compound has also been studied for its ability to regulate autophagy, a process in which cells recycle damaged or unwanted components. Dysregulation of autophagy has been linked to various diseases, including cancer, neurodegenerative disorders, and infectious diseases. This compound has been found to induce autophagy in cancer cells, suggesting that it may have therapeutic potential for cancer treatment.
Eigenschaften
IUPAC Name |
2-[[2-(2,4-dimethylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-7-8-15(12(2)9-11)22-10-16(20)19-14-6-4-3-5-13(14)17(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKJCEQKPXOPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864252.png)

![N-[(diethylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5864283.png)



![N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5864305.png)






